1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

CAS No.: 1429417-95-7

Cat. No.: VC5473117

Molecular Formula: C7H9FN2O

Molecular Weight: 156.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429417-95-7 |

|---|---|

| Molecular Formula | C7H9FN2O |

| Molecular Weight | 156.16 |

| IUPAC Name | 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3 |

| Standard InChI Key | LPIXGNBKNDBYSP-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)CCF)C=O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

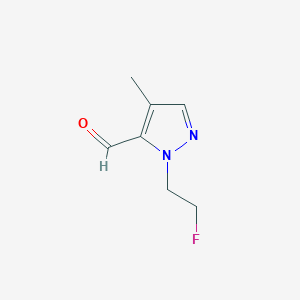

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1429417-95-7) has the molecular formula C₇H₉FN₂O and a molecular weight of 168.16 g/mol . Its IUPAC name, 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde, reflects the substitution pattern: a 2-fluoroethyl group at the N-1 position, a methyl group at C-4, and a carbaldehyde at C-5 (Figure 1). The presence of fluorine enhances electronegativity and metabolic stability, while the aldehyde group enables diverse derivatization .

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1429417-95-7 | |

| Molecular Formula | C₇H₉FN₂O | |

| Molecular Weight | 168.16 g/mol | |

| IUPAC Name | 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde | |

| SMILES | CC1=C(N(N=C1)CCF)C=O |

Spectral Data

Nuclear magnetic resonance (NMR) studies of analogous pyrazole carbaldehydes reveal distinct signals for the aldehyde proton (δ 9.65–9.24 ppm) and pyrazole ring protons (δ 7.92–8.12 ppm) . The fluorine atom induces deshielding effects, as observed in 19F-NMR spectra of related compounds . Infrared (IR) spectroscopy typically shows a strong absorption band near 1700 cm⁻¹, corresponding to the C=O stretch of the aldehyde group .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multicomponent reactions (MCRs) involving pyrazole precursors. A representative method involves:

-

Pyrazole ring formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Fluoroethylation: Introducing the 2-fluoroethyl group using fluoroethyl halides or triflates under basic conditions .

-

Aldehyde functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .

For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a starting material in MCRs to generate boron-containing fluorescent derivatives . While specific details for 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde are scarce, its synthesis likely follows analogous pathways with tailored substituents .

Optimization Challenges

Key challenges include:

-

Low yields (15–30%) due to competing side reactions during fluoroethylation .

-

Purification difficulties caused by the compound’s sensitivity to moisture and light .

-

Discontinued production, as noted by CYMIT QUÍMICA in 2019, possibly due to limited demand or regulatory hurdles .

Applications in Research

Fluorescent Materials

Recent studies demonstrate that pyrazole carbaldehydes form iminoboronates with aggregation-induced emission (AIE) properties. For instance, reacting 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde with boronic acids yields complexes emitting green light (λₑₘ = 531 nm) with quantum yields up to 4.3% . These materials show promise in optoelectronics and bioimaging .

Table 2: Photophysical properties of pyrazole-derived iminoboronates

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (%) |

|---|---|---|---|

| 4a | 255 | 531 | 3.1 |

| 4k | 259 | 539 | 4.3 |

Pharmaceutical Intermediates

The carbaldehyde group facilitates Schiff base formation, enabling conjugation with amines or hydrazines to create antimicrobial or anticancer agents. Fluorine’s electron-withdrawing effects improve membrane permeability, enhancing drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume